4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC
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Overview
Description
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC, also known as tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5, is a deuterated derivative of 4-hydroxypiperidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the piperidine ring. The compound is often used in scientific research due to its unique properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its reactivity and stability, making it useful in studying isotope effects in chemical reactions. The compound can also interact with enzymes and receptors, affecting their activity and function .
Comparison with Similar Compounds
4-Hydroxypiperidine-3,3,4,5,5-d5-N-t-BOC can be compared with other similar compounds, such as:
4-Hydroxypiperidine: The non-deuterated version of the compound, which lacks the stability and unique properties conferred by the deuterium atoms.
tert-Butyl 4-hydroxypiperidine-1-carboxylate: The non-deuterated version with the BOC protecting group, used in similar applications but with different reactivity.
4-Piperidinol-3,3,4,5,5-d5: Another deuterated derivative without the BOC protecting group, used in different research contexts
These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and applications in scientific research.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
tert-butyl 3,3,4,5,5-pentadeuterio-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3/i4D2,5D2,8D |
InChI Key |
PWQLFIKTGRINFF-XHNMXOBISA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1([2H])O)([2H])[2H])C(=O)OC(C)(C)C)[2H] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)O |
Origin of Product |
United States |
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